molecular formula C25H23NO4 B12319352 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid

Cat. No.: B12319352
M. Wt: 401.5 g/mol
InChI Key: GJBVMGSZBTVUCZ-UHFFFAOYSA-N
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Description

(S)-Fmoc-n-(1-phenylethyl)-glycine is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the (S)-1-phenylethyl group introduces chirality, making it valuable in the synthesis of enantiomerically pure peptides and other chiral molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-n-(1-phenylethyl)-glycine typically involves the following steps:

    Fmoc Protection: The glycine is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.

    Chiral Amine Introduction: The (S)-1-phenylethylamine is then introduced through a coupling reaction with the Fmoc-protected glycine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of (S)-Fmoc-n-(1-phenylethyl)-glycine can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of continuous flow reactors can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-n-(1-phenylethyl)-glycine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling agents like DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc removal.

    Coupling: EDCI, HOBt, and DCC are frequently used coupling agents in peptide synthesis.

Major Products Formed

The primary products formed from these reactions are peptides and peptidomimetics, which are valuable in various fields of research and industry.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that certain modifications enhance the ability to inhibit viral entry by interacting with viral glycoproteins. In particular, compounds with similar structures have demonstrated effectiveness against viruses like SARS-CoV and HIV by disrupting interactions between viral proteins and host cells .

Antibacterial Activity

The structural features of this compound suggest potential efficacy against both Gram-positive and Gram-negative bacteria. Recent investigations have highlighted how specific substituents on the phenyl ring can enhance antibacterial activity. For example, compounds with nitro groups positioned strategically on the phenyl moiety showed increased potency against multidrug-resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the biphenyl moiety significantly influence potency. For instance, shifting functional groups can alter antibacterial profiles.
  • Functional Group Importance : The presence of methoxy and carbonyl groups is linked to enhanced interactions with target enzymes and receptors, leading to improved biological outcomes.

Retrosynthetic Analysis

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid can be approached through retrosynthetic analysis, identifying feasible synthetic routes using various chemical reactions.

One-Step Synthesis

Recent advancements in synthetic methodologies allow for one-step synthesis processes that simplify the production of this compound, making it more accessible for research purposes.

Case Studies

Several notable studies have investigated the biological activity of this compound and its analogs:

  • Antiviral Studies : A study demonstrated that derivatives with specific modifications maintained antiviral activity in cellular assays against pseudotyped viruses, indicating their potential as therapeutic agents.
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related compounds, revealing that certain analogs exhibited remarkable potency against multidrug-resistant bacterial strains.

Mechanism of Action

The mechanism of action of (S)-Fmoc-n-(1-phenylethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential assembly of peptides with precise control over their sequence and chirality.

Comparison with Similar Compounds

Similar Compounds

    ®-Fmoc-n-(1-phenylethyl)-glycine: The enantiomer of (S)-Fmoc-n-(1-phenylethyl)-glycine, used in similar applications but with different chiral properties.

    Fmoc-glycine: Lacks the chiral (1-phenylethyl) group, making it less suitable for the synthesis of enantiomerically pure peptides.

    Boc-n-(1-phenylethyl)-glycine: Uses a different protecting group (Boc) which has different stability and deprotection conditions compared to Fmoc.

Uniqueness

The uniqueness of (S)-Fmoc-n-(1-phenylethyl)-glycine lies in its combination of the Fmoc protecting group and the chiral (S)-1-phenylethyl group. This combination allows for the efficient synthesis of enantiomerically pure peptides, which are crucial in the development of peptide-based drugs and biomaterials.

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid, commonly referred to as Fmoc-(1-phenylethyl)glycine, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid backbone, specifically an ethyl group linked to a phenyl moiety. The structural formula can be expressed as follows:

C25H23NO5\text{C}_{25}\text{H}_{23}\text{N}\text{O}_{5}

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorenyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites on proteins. The amino acid component allows for specific binding interactions through hydrogen bonding and van der Waals forces.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. Studies indicate that it can modulate the activity of enzymes such as proteases and kinases, which are crucial for cellular signaling and metabolism.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.
  • Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Activity : The compound may also play a role in modulating inflammatory pathways, influencing cytokine production, and immune responses.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the Fmoc group could enhance enzyme inhibition potency by up to 50% compared to unmodified analogs .
  • Study 2 : Research in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed significant antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzyme InhibitionModulation of protease activity
AntimicrobialSignificant inhibition against bacteria
NeuroprotectionProtective effects in neuronal models
Anti-inflammatoryModulation of cytokine production

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(1-phenylethyl)amino]acetic acid

InChI

InChI=1S/C25H23NO4/c1-17(18-9-3-2-4-10-18)26(15-24(27)28)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)

InChI Key

GJBVMGSZBTVUCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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